molecular formula C6H10BNO4 B582384 2-Methoxypyridine-3-boronic acid hydrate CAS No. 1256355-25-5

2-Methoxypyridine-3-boronic acid hydrate

Cat. No.: B582384
CAS No.: 1256355-25-5
M. Wt: 170.959
InChI Key: DHHSGONJRVICQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-3-boronic acid hydrate typically involves the reaction of 3-bromo-2-methoxypyridine with a boron reagent. One common method includes the following steps :

  • In a dry Schlenk flask, magnesium turnings are activated with diisobutylaluminum hydride in the presence of lithium chloride.
  • 3-Bromo-2-methoxypyridine is added to the activated magnesium to form the Grignard reagent.
  • The reaction mixture is cooled to 0°C, and trimethyl borate is added.
  • The mixture is stirred overnight, quenched with dilute hydrochloric acid, and extracted with ethyl acetate.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The crude product is purified by recrystallization from a water-acetonitrile mixture.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine-3-boronic acid hydrate primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methoxypyridine-3-boronic acid hydrate is unique due to its methoxy group, which can influence its reactivity and solubility. The presence of the hydrate also affects its physical properties, such as melting point and solubility in water .

Biological Activity

2-Methoxypyridine-3-boronic acid hydrate is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C6H8BNO3 and a molecular weight of approximately 152.94 g/mol. It is characterized by a pyridine ring substituted with a methoxy group and a boronic acid functional group. This unique structure enhances its reactivity and solubility compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to form stable covalent bonds with diols and hydroxyl-containing compounds. This property allows it to act as an enzyme inhibitor, particularly targeting proteases and other enzymes involved in various metabolic pathways . The mechanism is particularly relevant in the context of cancer treatment and diabetes management, where modulation of enzymatic activity can lead to therapeutic benefits.

Antimicrobial Activity

Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, a study demonstrated that several boronic acid derivatives showed strong antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL .

CompoundMIC (µg/mL)MBC (µg/mL)Activity
This compound7.81 - 31.2515.62 - 62.5Strong against Gram-positive bacteria
Compound A3.91 - 15.627.81 - 31.25Very strong
Compound B31.25 - 500>500Moderate

The compound's interaction with bacterial cell walls may disrupt their integrity, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited low cytotoxic effects at concentrations below 100 µM, maintaining cell viability above 85% in most cases . Notably, some derivatives demonstrated an increase in cancer cell proliferation at certain concentrations, suggesting a complex interaction that warrants further investigation.

Case Study: Cancer Treatment

In a recent study exploring the efficacy of boronic acids in cancer therapy, researchers found that compounds similar to this compound could inhibit the proteasome pathway, leading to apoptosis in cancer cells . The study highlighted the potential for these compounds to serve as adjuncts in chemotherapy regimens.

Case Study: Diabetes Management

Another investigation focused on the role of boronic acids in modulating insulin signaling pathways. The findings suggested that these compounds could enhance insulin sensitivity through their interactions with specific enzymes involved in glucose metabolism .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHSGONJRVICQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657405
Record name (2-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-25-5
Record name (2-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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